![molecular formula C19H27NaO2 B14788490 sodium;(10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-olate](/img/structure/B14788490.png)
sodium;(10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;(10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-olate is a complex organic compound with a unique structure It is a sodium salt derivative of a steroid-like molecule, characterized by its cyclopenta[a]phenanthrene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-olate typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Oxidation: Introduction of the keto group at the 17th position.
Reduction: Formation of the dodecahydrocyclopenta[a]phenanthrene ring system.
Sodium Salt Formation: Conversion of the hydroxyl group at the 3rd position to its sodium salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 17th position, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the keto group, potentially converting it to a hydroxyl group.
Substitution: The sodium ion can be replaced by other cations through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various metal salts for cation exchange.
Major Products
Applications De Recherche Scientifique
Sodium;(10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-olate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and hormone-regulating effects.
Industry: Utilized in the development of specialized materials and chemical products.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, including steroid receptors and enzymes involved in metabolic pathways. Its mechanism of action involves binding to these targets, modulating their activity, and influencing various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol .
- Prasterone (Topical) .
Uniqueness
Compared to similar compounds, sodium;(10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-olate stands out due to its specific sodium salt form, which can influence its solubility, reactivity, and biological activity. This unique structural feature makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C19H27NaO2 |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
sodium;(10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-olate |
InChI |
InChI=1S/C19H27O2.Na/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18;/h3,13-16H,4-11H2,1-2H3;/q-1;+1/t13?,14?,15?,16?,18-,19-;/m0./s1 |
Clé InChI |
LMYJRUYXROWLJM-RSSBUXBWSA-N |
SMILES isomérique |
C[C@]12CCC3C(C1CCC2=O)CC=C4[C@@]3(CCC(C4)[O-])C.[Na+] |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)[O-])C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


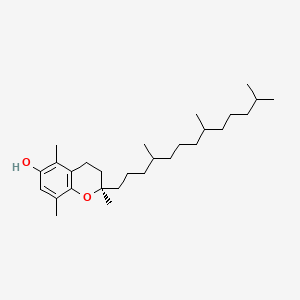

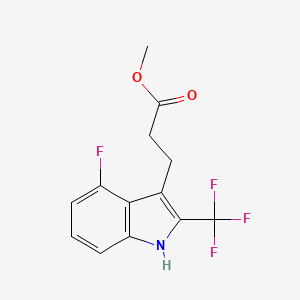
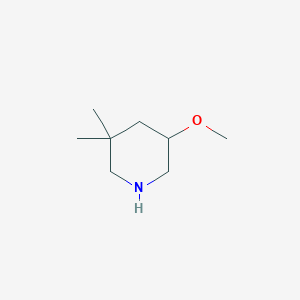
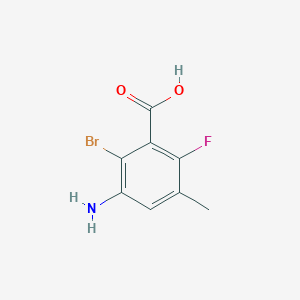




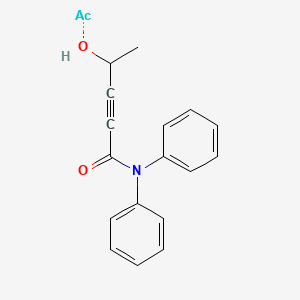
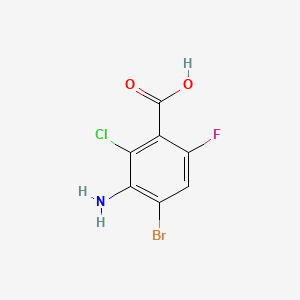

![sodium;[1,4-dioxan-2-ylmethyl(methyl)sulfamoyl]-[5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide;dihydrate](/img/structure/B14788502.png)
![2-[1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]acetonitrile](/img/structure/B14788507.png)
